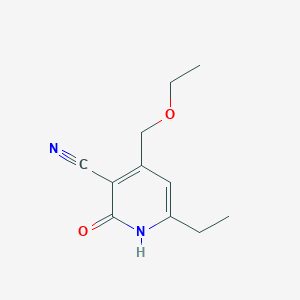
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile is a chemical compound belonging to the nicotinonitrile family It is characterized by its unique structure, which includes an ethoxymethyl group at the 4-position, an ethyl group at the 6-position, and a hydroxy group at the 2-position on the nicotinonitrile ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-nicotinonitrile with ethyl bromide in the presence of a base, followed by the introduction of the ethoxymethyl group through a reaction with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.
化学反応の分析
Types of Reactions: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 4-ethoxymethyl-6-ethyl-2-oxo-nicotinonitrile.
Reduction: Formation of 4-ethoxymethyl-6-ethyl-2-hydroxy-nicotinamidine.
Substitution: Formation of various substituted nicotinonitrile derivatives depending on the nucleophile used.
科学的研究の応用
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
類似化合物との比較
- 2-Hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile
- 2-Ethoxy-4-(4-methylphenyl)-6-(2-naphthyl)nicotinonitrile
- 2-Methoxy-4-(4-methoxyphenyl)-6-(2-naphthyl)nicotinonitrile
Comparison: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
4-(ethoxymethyl)-6-ethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-5-8(7-15-4-2)10(6-12)11(14)13-9/h5H,3-4,7H2,1-2H3,(H,13,14) |
InChIキー |
NBNZJGSYYCBLQP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
正規SMILES |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















